molecular formula C14H12N4O2 B1430166 ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate CAS No. 1375472-67-5

ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate

Cat. No.: B1430166
CAS No.: 1375472-67-5
M. Wt: 268.27 g/mol
InChI Key: ZQOJCAKWOYLFKO-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate is a sophisticated chemical hybrid incorporating two privileged pharmacophores in medicinal chemistry: the quinoline and the 1,2,4-triazole. This molecular architecture is of significant interest in early-stage drug discovery, particularly for developing new anticancer and antimicrobial agents. The quinoline scaffold is extensively studied for its diverse biological activities, including pronounced antitumor properties. Its derivatives are known to act through multiple mechanisms, such as inducing cell cycle arrest, promoting apoptosis, and inhibiting key enzymes like phosphoinositide 3-kinase (PI3K) . The 1,2,4-triazole ring is a nitrogen-rich heterocycle renowned for its robust metabolic stability and ability to engage in key hydrogen bonding interactions with biological targets. This moiety is present in numerous clinically used drugs and is associated with a broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects . When these two systems are combined into a single molecule, as in this compound, the resulting hybrid exhibits enhanced potential for biological evaluation. Research on closely related analogs has demonstrated that such quinoline-triazole conjugates can exhibit potent cytotoxic effects against various human tumor cell lines, making them valuable starting points for the development of novel chemotherapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment. It is provided as a For Research Use Only (RUO) product and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 4-(1,2,4-triazol-1-yl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-2-20-14(19)11-7-16-12-6-4-3-5-10(12)13(11)18-9-15-8-17-18/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOJCAKWOYLFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroquinoline-3-carboxylic acid with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate has been studied for its potential as an antifungal agent. A study reported its efficacy against various fungal strains, suggesting that the triazole moiety plays a crucial role in inhibiting fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole-containing quinoline derivatives have shown promise in targeting specific cancer cell lines. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, which is a significant advantage in cancer therapy .

Case Study: Synthesis and Evaluation
A notable study synthesized several derivatives of this compound and evaluated their biological activities. The findings revealed that certain modifications to the quinoline structure enhanced the compound's cytotoxicity against breast cancer cells (MCF-7), highlighting the importance of structural optimization in drug design .

Agricultural Science

Fungicides
The compound has been explored as a potential fungicide. Its structural similarity to well-known fungicides allows it to disrupt fungal metabolism effectively. Laboratory tests have demonstrated its ability to inhibit the growth of various plant pathogens, making it a candidate for further development as an agricultural fungicide .

Herbicide Development
In addition to fungicidal properties, this compound has been evaluated for herbicidal activity. Research indicates that it can selectively inhibit certain weed species without harming crops, positioning it as a valuable tool for integrated pest management strategies .

Biochemical Applications

Buffering Agent in Cell Cultures
this compound serves as a non-ionic organic buffering agent in biological experiments. It maintains pH stability within the optimal range (6–8.5), which is crucial for various cell culture applications . This property enhances its utility in biochemical assays and cellular studies.

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntimicrobial agentInhibits ergosterol biosynthesis
Anticancer propertiesInduces apoptosis in cancer cells
Agricultural ScienceFungicideDisrupts fungal metabolism
HerbicideSelectively inhibits weed species
Biochemical ApplicationsBuffering agent in cell culturesMaintains pH stability

Mechanism of Action

The mechanism of action of ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which may be crucial in its biological activity. Additionally, the quinoline core can intercalate with DNA, potentially disrupting cellular processes in cancer cells .

Comparison with Similar Compounds

Core Heterocyclic Framework

  • Quinoline vs. Benzene/Benzothiazole: The quinoline core in the target compound and TAK-603 provides a planar, aromatic system conducive to π-π stacking interactions, which may enhance binding to biological targets like enzymes or DNA .

Substituent Effects

  • Triazole Positioning: The direct attachment of the triazole to quinoline (C4) in the target compound contrasts with TAK-603, where the triazole is linked via a methyl group at C2. This difference may influence steric accessibility and metabolic stability .
  • Polar Groups : Deferasirox ethyl ester’s hydroxyphenyl groups enhance metal-chelating capacity, critical for its role in iron overload therapy . The target compound lacks such groups, suggesting divergent mechanisms of action.

Biological Activity

Ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a quinoline core substituted with a triazole moiety. The molecular formula is C12H12N4O2, and its structure can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}_{2}

The compound's solubility and stability under physiological conditions are crucial for its biological activity. It exhibits moderate lipophilicity, which influences its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .

Antifungal Activity

The compound also exhibits antifungal properties. It has been tested against strains of Candida and Aspergillus, with varying degrees of susceptibility observed. The antifungal activity is attributed to the disruption of fungal cell membrane integrity .

Antitubercular Activity

A significant area of research involves the compound's potential in treating tuberculosis. Studies have indicated that it possesses activity against Mycobacterium tuberculosis, with some derivatives achieving MICs as low as 16 µg/mL against multidrug-resistant strains . Molecular docking studies suggest that it interacts with key enzymes involved in mycobacterial metabolism.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits critical enzymes such as enoyl-acyl carrier protein reductase (InhA), which is essential for fatty acid synthesis in bacteria .
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

StudyFindings
Alizadeh et al. (2021)Demonstrated potent antitubercular activity with MIC values indicating effectiveness against MDR strains .
ResearchGate Publication (2023)Reported antioxidant properties alongside antimicrobial effects, suggesting potential for therapeutic applications .
MDPI Study (2023)Highlighted the compound's dual role as an antibacterial and antifungal agent with specific focus on mechanism elucidation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate derivatives?

  • Methodology :

  • Step 1 : Start with a quinoline-3-carboxylate scaffold (e.g., ethyl 4-hydroxyquinoline-3-carboxylate).
  • Step 2 : Functionalize the 4-position via N-propargylation to introduce an alkyne group .
  • Step 3 : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") with substituted azides under Sharpless conditions to form the triazole moiety .
  • Step 4 : Purify intermediates via column chromatography and characterize using NMR, IR, and MS .
    • Key Reference : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives were synthesized using click chemistry with azides, yielding triazole-substituted quinolones .

Q. How is X-ray crystallography employed to determine the molecular structure of these compounds?

  • Methodology :

  • Crystal Growth : Dissolve the compound in a solvent (e.g., DCM/hexane) and allow slow evaporation.
  • Data Collection : Use a Bruker APEX DUO CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply multi-scan absorption corrections (SADABS) and refine structures using SHELXL.
    • Example Data :
ParameterValue
Space groupMonoclinic, P21/cP2_1/c
Unit cell (Å, °)a=10.0414a = 10.0414, b=18.3997b = 18.3997, c=15.5456c = 15.5456, β=128.559\beta = 128.559
RR-factor0.035
Reference

Q. What analytical techniques confirm the purity and identity of synthesized derivatives?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : Purity assessment (>95%) using reverse-phase columns .
    • Case Study : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives were validated via 1H^1H-NMR and HRMS after click reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by substituent variations?

  • Methodology :

  • Compare torsion angles (e.g., C11–C12–C13–C14 = 116.90° vs. 111.27° in dichlorobenzyl vs. trifluoromethyl derivatives) to identify steric/electronic effects .
  • Use Hirshfeld surface analysis to study intermolecular interactions (e.g., H-bonding, π-π stacking) .
  • Validate data with software suites (e.g., OLEX2, Mercury) to ensure refinement consistency .

Q. What strategies optimize synthetic yields of triazole-substituted quinolones under varying conditions?

  • Approaches :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance azide-alkyne reactivity .
  • Catalyst Screening : Test Cu(I) sources (e.g., CuSO4_4/sodium ascorbate vs. CuBr) for regioselectivity .
  • Temperature Control : Maintain 60–80°C for 12–24 hours to balance reaction rate and byproduct formation .
    • Case Study : Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate achieved 72% yield using CuSO4_4/ascorbate in DMF .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence biological activity?

  • Experimental Design :

  • Synthesize analogs with CF3_3, Cl, and F substituents.
  • Screen against microbial strains (e.g., S. aureus, E. coli) via broth microdilution (MIC assays) .
  • Perform docking studies to assess binding to DNA gyrase or topoisomerase IV .
    • Findings : CF3_3-substituted derivatives showed enhanced activity (MIC = 2–8 µg/mL) compared to non-halogenated analogs .

Q. How to design stability studies for triazole-quinoline esters under physiological conditions?

  • Protocol :

  • pH Stability : Incubate compounds in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures .
  • Light Sensitivity : Expose to UV-vis light and track photodegradation using UV spectroscopy .

Methodological Insights

Q. What computational methods predict binding affinity to target enzymes?

  • Tools :

  • Molecular Docking : AutoDock Vina or Glide to model interactions with bacterial topoisomerases .
  • QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity .
    • Case Study : Quinoxaline-peptide hybrids were docked into DNA gyrase, revealing hydrogen bonding with Ser84 and hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate
Reactant of Route 2
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ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.